Trt-D-Cys(trt)-OH.DEA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trt-D-Cys(trt)-OH.DEA: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective groups, which help in the formation of peptides without unwanted side reactions. The trityl (Trt) group is used to protect the thiol group of cysteine, preventing it from reacting during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trt-D-Cys(trt)-OHDEA typically involves the protection of the thiol group of cysteine with a trityl group The process begins with the reaction of cysteine with trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected cysteineThe final product, Trt-D-Cys(trt)-OH.DEA, is obtained after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trt-D-Cys(trt)-OH.DEA can undergo oxidation to form disulfide bonds, which are crucial in the formation of the three-dimensional structure of peptides and proteins.
Reduction: The disulfide bonds formed can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed:
Oxidation: Disulfide-bonded peptides
Reduction: Free thiol peptides
Substitution: Free thiol cysteine derivatives
Scientific Research Applications
Chemistry: Trt-D-Cys(trt)-OH.DEA is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the thiol group of cysteine, preventing unwanted side reactions during peptide elongation .
Biology: In biological research, this compound is used to study the role of cysteine residues in protein folding and function. The protected thiol group allows for selective modification and labeling of cysteine residues in proteins .
Medicine: this compound is used in the development of peptide-based therapeutics. The protection of the thiol group ensures the stability of the peptide during synthesis and storage, making it suitable for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including drug development, diagnostics, and research .
Mechanism of Action
The primary mechanism of action of Trt-D-Cys(trt)-OH.DEA involves the protection of the thiol group of cysteine. The trityl group prevents the thiol group from participating in unwanted side reactions during peptide synthesis. This allows for the selective formation of disulfide bonds, which are crucial for the proper folding and stability of peptides and proteins .
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Trt-D-Cys(trt)-OH.DEA, this compound also uses the trityl group to protect the thiol group of cysteine.
Fmoc-Cys(Thp)-OH: This compound uses the tetrahydropyranyl (Thp) group instead of the trityl group for thiol protection.
Fmoc-Cys(StBu)-OH: This compound uses the tert-butyl (StBu) group for thiol protection, providing an alternative to the trityl group.
Uniqueness: this compound is unique due to its use of the trityl group for thiol protection, which is particularly effective in preventing unwanted side reactions during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C45H46N2O2S |
---|---|
Molecular Weight |
678.9 g/mol |
IUPAC Name |
N-ethylethanamine;(2S)-2-(tritylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3/t38-;/m1./s1 |
InChI Key |
KDZHSXHLDXEGGC-XVYLPRMCSA-N |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.